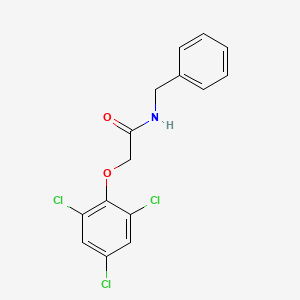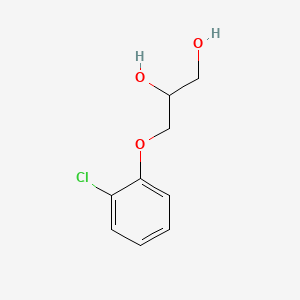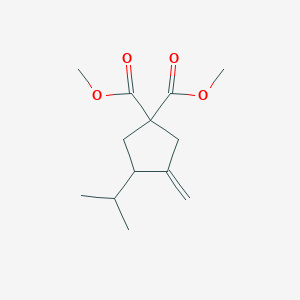![molecular formula C12H16ClN3O2S B11942789 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound with the molecular formula C12H16ClN3O2S and a molecular weight of 301.797 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves several steps. The general synthetic route includes the reaction of 3-chlorophenol with propanoyl chloride to form 3-chlorophenoxypropanoyl chloride. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
- 2-[2-(4-chlorophenoxy)propanoyl]-N-phenylhydrazinecarbothioamide
- 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
- 2-(3-(2,4-dichlorophenoxy)propanoyl)-N-phenylhydrazinecarbothioamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities . The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H16ClN3O2S |
|---|---|
Poids moléculaire |
301.79 g/mol |
Nom IUPAC |
1-[2-(3-chlorophenoxy)propanoylamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19) |
Clé InChI |
QUBVZHXTQULGJQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)



![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)




![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)

![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)

